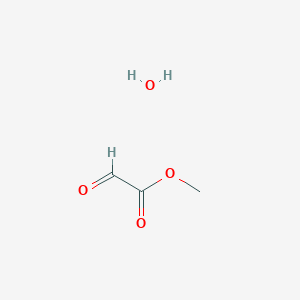

Methyl 2-oxoacetate hydrate

Description

Significance of Alpha-Keto Esters in Modern Organic Chemistry

Alpha-keto esters are a class of organic compounds that are of significant interest in modern organic chemistry due to their versatile reactivity. mdpi.com These compounds serve as crucial building blocks and intermediates in the synthesis of a wide array of valuable molecules. mdpi.comnih.govacs.org Their importance stems from the presence of two adjacent carbonyl groups, which allows them to participate in a diverse range of chemical transformations. mdpi.com

Key applications and roles of alpha-keto esters include:

Precursors to Biologically Important Molecules : They are immediate precursors to other vital organic compounds such as α-hydroxy acids and α-amino acids, which are fundamental components of many biological and medicinally significant molecules. nih.govacs.org

Synthesis of Heterocycles : Alpha-keto esters are widely used in the synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals and agrochemicals. mdpi.comnih.govacs.org

Versatile Synthetic Intermediates : The dual functionality of α-keto esters makes them valuable synthons in various reactions, including 1,4-addition reactions and [2+n] annulation reactions. nih.gov They are employed as organocatalysts, chiral auxiliaries, and metal ligands in asymmetric catalysis. researchgate.net

The development of efficient methods for introducing the α-keto ester functional group is, therefore, a topic of great importance in synthetic chemistry. nih.govacs.org

Historical Development and Early Academic Investigations of Methyl 2-Oxoacetate Hydrate (B1144303)

The study of Methyl 2-oxoacetate is intrinsically linked to the broader history of the synthesis of α-keto esters. Early methods for preparing these compounds laid the groundwork for the availability and subsequent investigation of specific esters like methyl 2-oxoacetate.

Historically, several preparative methods for α-keto esters have been established, including:

Oxidative Cleavage : The oxidative cleavage of tartrate diesters was one of the early, efficient methods for producing α-keto esters. chemicalbook.comchemicalbook.com

Ozonolysis : The ozonolysis of maleate (B1232345) or fumarate (B1241708) derivatives also provided a route to these compounds. chemicalbook.comchemicalbook.com

Esterification : A common and straightforward laboratory method involves the esterification of the corresponding α-keto acid, such as glyoxylic acid, with an alcohol like methanol (B129727) in the presence of an acid catalyst. smolecule.com

Current Research Landscape and Academic Importance of Methyl 2-Oxoacetate Hydrate

In the contemporary research landscape, this compound continues to be a valuable and widely utilized reagent. Its academic importance is centered on its application as a versatile building block in the synthesis of more complex organic molecules. smolecule.com

Key Areas of Current Research:

Organic Synthesis : It serves as a fundamental two-carbon synthon in a variety of important organic reactions. chemicalbook.com These include Diels-Alder reactions, ene reactions, and various condensation reactions like the Mannich, aldol (B89426), and Wittig reactions. chemicalbook.comchemicalbook.com Its reactivity allows for the construction of intricate molecular architectures, and it is a key reagent for preparing pyridine (B92270) and quinoline (B57606) derivatives. chemicalbook.comchemicalbook.com

Pharmaceutical and Materials Science : The reactive carbonyl groups of this compound are leveraged in the development of pharmaceutical intermediates and in the creation of novel materials. smolecule.com Its ability to form heterocyclic compounds is particularly relevant in medicinal chemistry. smolecule.com

Catalysis : Recent advances have highlighted its use in modern catalytic processes. For instance, it is used in platinum-catalyzed direct C-H acylation reactions to introduce the α-keto ester functionality into aromatic systems, a process that is efficient and avoids common side reactions like decarbonylation. nih.govacs.org

Biological Chemistry : Methyl 2-oxoacetate serves as an intermediate in the glyoxylate (B1226380) pathway, a metabolic route crucial for gluconeogenesis in some bacteria and plants. smolecule.com Research in this area contributes to a deeper understanding of central carbon metabolism in these organisms. smolecule.com

Table 2: Selected Modern Applications of Methyl 2-oxoacetate and Related α-Keto Esters

| Application Area | Specific Use | Significance | Source |

|---|---|---|---|

| Organic Synthesis | Building block for complex molecules and heterocycles | Versatile synthon for constructing diverse chemical structures. | smolecule.com |

| Catalysis | Reagent in Pt-catalyzed C-H acylation | Provides an efficient, additive-free method for introducing α-keto ester groups. | nih.govacs.org |

| Medicinal Chemistry | Synthesis of pharmaceutical intermediates | The compound's reactivity is key to developing new drug candidates. | smolecule.comguidechem.com |

| Biological Research | Intermediate in the glyoxylate pathway | Important for studying metabolic processes in certain organisms. | smolecule.com |

The ongoing exploration of this compound's reactivity and its application in novel synthetic methodologies underscores its sustained importance in the academic and industrial chemical communities.

Structure

3D Structure of Parent

Properties

IUPAC Name |

methyl 2-oxoacetate;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4O3.H2O/c1-6-3(5)2-4;/h2H,1H3;1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCYZHZKXVZOANE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=O.O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

106.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contemporary Methodologies for the Chemical Synthesis of Methyl 2 Oxoacetate Hydrate

Esterification Pathways from Glyoxylic Acid Derivatives

The direct esterification of glyoxylic acid and the transesterification of its derivatives represent a primary approach to the synthesis of methyl 2-oxoacetate.

Acid-Catalyzed Esterification Approaches

Acid-catalyzed esterification is a conventional and widely employed method for the synthesis of methyl 2-oxoacetate. This typically involves the reaction of a glyoxylic acid derivative, such as its hemiacetal, with methanol (B129727) in the presence of an acid catalyst. One patented process describes the transesterification of glyoxylic acid ester hemiacetals or their corresponding full acetals. google.com In this method, a glyoxylic acid methyl ester methyl hemiacetal can be converted to the corresponding dimethyl acetal (B89532), which is then transesterified with a different alcohol. For the synthesis of methyl 2-oxoacetate, the direct esterification of glyoxylic acid monohydrate with methanol or the transesterification of a glyoxylic acid derivative is pertinent.

The process can be driven to completion by removing the water or alcohol byproduct, often through distillation. google.com Various acid catalysts can be employed, including mineral acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid, as well as solid acid catalysts such as acidic ion-exchange resins. google.com The subsequent cleavage of the acetal to the desired methyl 2-oxoacetate hydrate (B1144303) can be achieved through acid catalysis, for instance, with formic acid. google.com

A specific example involves the transesterification of glyoxylic acid methyl ester dimethyl acetal. While the patent describes its reaction with L-menthol, the principle of transesterification is demonstrated. The reaction is catalyzed by dibutyltin (B87310) diacetate and driven by the continuous removal of methanol. google.com

| Starting Material | Catalyst | Key Reaction Conditions | Product | Reference |

| Glyoxylic acid methyl ester hemiacetal | Acid catalyst (e.g., H₂SO₄) | Reaction with methanol, removal of water | Glyoxylic acid methyl ester dimethyl acetal | google.com |

| Glyoxylic acid methyl ester dimethyl acetal | Dibutyltin diacetate | Heating (105 °C), continuous removal of methanol | Transesterified product | google.com |

| Glyoxylic ester acetal | Formic acid | Heating to boiling point, rapid cooling | Glyoxylic ester hydrate | google.com |

Green Chemistry and Sustainable Synthetic Routes

In line with the principles of green chemistry, efforts are being directed towards developing more sustainable synthetic routes for methyl 2-oxoacetate hydrate. This includes the use of environmentally benign solvents, reusable catalysts, and milder reaction conditions. While specific research on green synthesis of this compound is not extensively documented, general principles of green chemistry can be applied.

The use of solid acid catalysts, such as zeolites and ion-exchange resins, in esterification reactions offers advantages in terms of catalyst recyclability and reduced corrosive waste compared to homogeneous mineral acids. The autocatalyzed esterification of glycolic acid with ethanol (B145695) has been studied, suggesting that under certain conditions, the need for an external catalyst can be minimized.

Furthermore, the development of biocatalytic methods, as will be discussed in section 2.3, represents a significant advancement in the sustainable synthesis of this compound.

Oxidative Cleavage Strategies for this compound Precursors

Oxidative cleavage of specific precursors provides an alternative synthetic pathway to this compound. This approach involves the breaking of carbon-carbon bonds in larger molecules to yield the desired two-carbon ester.

Ozonolysis of Unsaturated Esters

Ozonolysis is a powerful method for the cleavage of carbon-carbon double bonds. The ozonolysis of unsaturated esters, such as dimethyl maleate (B1232345) or dimethyl fumarate (B1241708), can yield methyl 2-oxoacetate. This method is noted as an efficient route for the preparation of methyl 2-oxoacetate. chemicalbook.com The reaction proceeds via the formation of an unstable primary ozonide, which rearranges to a more stable ozonide. Subsequent work-up of the ozonide under reductive or oxidative conditions yields the final carbonyl products. For the synthesis of methyl 2-oxoacetate, a reductive work-up is typically employed to avoid over-oxidation to the corresponding carboxylic acid.

| Substrate | Reagent | Work-up Condition | Product | Reference |

| Dimethyl maleate/fumarate | Ozone (O₃) | Reductive | Methyl 2-oxoacetate | chemicalbook.com |

Selective Oxidations of Diol or Hydroxyester Intermediates

The oxidative cleavage of vicinal diols (1,2-diols) is a well-established method for the synthesis of aldehydes and ketones. This can be applied to the synthesis of methyl 2-oxoacetate from suitable diol precursors, such as tartrate diesters. chemicalbook.com A common reagent for this transformation is sodium periodate (B1199274) (NaIO₄) or periodic acid (HIO₄), which selectively cleaves the carbon-carbon bond of the diol to form two carbonyl compounds. acs.orgchem-station.commasterorganicchemistry.com

The reaction mechanism involves the formation of a cyclic periodate ester, which then fragments to give the carbonyl products. masterorganicchemistry.com This method is often high-yielding and can be performed under mild conditions.

| Substrate | Oxidizing Agent | Key Features | Product | Reference |

| Tartrate diester | Sodium periodate (NaIO₄) | Selective cleavage of vicinal diol | Methyl 2-oxoacetate | chemicalbook.com |

| 1,2-Diol | Periodic acid (HIO₄) | Breaks C-C bonds, forms carbonyls | Aldehydes/Ketones | youtube.com |

Advanced Catalytic Methods in this compound Synthesis

Recent advancements in catalysis have led to the development of highly efficient and selective methods for the synthesis of methyl 2-oxoacetate. These methods often employ novel catalytic systems, including biocatalysts and heterogeneous catalysts.

An exemplary advanced catalytic method is the enzymatic oxidation of methyl glycolate (B3277807) to methyl glyoxylate (B1226380). A study has demonstrated the use of a fusion enzyme, combining glycolate oxidase, catalase, and hemoglobin, for this transformation. mdpi.comdocumentsdelivered.com The glycolate oxidase catalyzes the oxidation of methyl glycolate using molecular oxygen, while the catalase decomposes the hydrogen peroxide byproduct. mdpi.com This biocatalytic approach offers high selectivity and operates under mild, environmentally friendly conditions. Under optimized conditions, a yield of 95.3% was achieved for the oxidation of 200 mM methyl glycolate over 6 hours. documentsdelivered.com

Furthermore, the catalytic synthesis of methyl glycolate from glyoxal (B1671930) over solid basic catalysts, such as mixed oxides of magnesium and zirconium, has been reported. lp.edu.ua The resulting methyl glycolate can then serve as a precursor for the subsequent oxidation to methyl 2-oxoacetate. The most selective coprecipitated MgO-ZrO₂ catalyst provided an almost 100% yield of methyl glycolate. lp.edu.ua

The vapor-phase oxidation of a mixture of ethylene (B1197577) glycol and methanol over copper-containing catalysts has also been investigated as a route to methyl glycolate. kataliz.org.ua A CuO-CrO₃/γ-Al₂O₃ catalyst demonstrated 80% selectivity to methyl glycolate with high conversion of ethylene glycol. kataliz.org.ua

| Method | Catalyst | Substrate | Key Findings | Reference |

| Enzymatic Oxidation | Fusion enzyme (glycolate oxidase, catalase, hemoglobin) | Methyl glycolate | 95.3% yield under optimized conditions | mdpi.comdocumentsdelivered.com |

| Heterogeneous Catalysis | Coprecipitated MgO-ZrO₂ | Glyoxal and methanol | Nearly 100% yield of methyl glycolate | lp.edu.ua |

| Vapor-Phase Oxidation | CuO-CrO₃/γ-Al₂O₃ | Ethylene glycol and methanol | 80% selectivity to methyl glycolate | kataliz.org.ua |

Transition Metal-Catalyzed Processes

Transition metal catalysis offers efficient and selective routes for the synthesis of α-keto esters like Methyl 2-oxoacetate. Various metals, including ruthenium, rhodium, and palladium, have been employed to catalyze the oxidation of suitable precursors.

A notable approach involves the selective oxidation of methyl glycolate. For instance, a patented method describes the use of nano-sized gold (Au), palladium (Pd), or platinum (Pt) as active components on carriers such as titanium dioxide (TiO₂), silicon dioxide (SiO₂), or zirconium dioxide (ZrO₂) to catalyze the oxidation of methyl glycolate to methyl glyoxylate. This process is highlighted for its high conversion and selectivity under mild conditions using oxygen or air as the oxidant, presenting a green and environmentally friendly route google.com. The reaction can be carried out at temperatures between 60-100°C and pressures of 0.5-2 MPa google.com.

Copper-containing catalysts have also been investigated for the gas-phase oxidation of a mixture of ethylene glycol and methanol to produce methyl glycolate, which can be a precursor to methyl glyoxylate kataliz.org.ua. For example, a CuO/Al₂O₃ catalyst can achieve nearly 100% conversion of ethylene glycol with a 56% selectivity for methyl glycolate at 220°C kataliz.org.ua. Promotion of this catalyst with magnesium oxide (MgO) can increase the yield of methyl glycolate to 64% kataliz.org.ua.

Rhodium catalysts have been utilized in the synthesis of related α-hydroxy acid derivatives. For example, (Diene)Rh(I) complexes can catalyze the stereo-selective three-component coupling of silyl (B83357) glyoxylates, arylboronic acids, and aldehydes to produce glycolate aldol (B89426) products nih.gov. While not a direct synthesis of Methyl 2-oxoacetate, this methodology demonstrates the utility of rhodium in constructing complex molecules from glyoxylate precursors. Additionally, rhodium catalysts are effective for the oxidation of methanol to formaldehyde, a key C1 building block, which underscores the potential of rhodium in oxidation catalysis relevant to the synthesis of oxidized organic molecules nih.gov.

Palladium-catalyzed carbonylation reactions also represent a potential, though less direct, route. For instance, palladium catalysts are used in the carbonylation of aryl tosylates and mesylates to form esters organic-chemistry.org. While this specific example does not produce Methyl 2-oxoacetate, the fundamental principle of palladium-catalyzed carbonylation of alcohols could be conceptually extended to the synthesis of α-keto esters from appropriate starting materials.

Table 1: Transition Metal-Catalyzed Synthesis of Methyl Glyoxylate and Related Precursors

| Catalyst System | Substrate | Product | Reaction Conditions | Yield/Selectivity | Reference |

|---|---|---|---|---|---|

| Nano Au, Pd, or Pt on TiO₂, SiO₂, or ZrO₂ | Methyl Glycolate | Methyl Glyoxylate | 60-100°C, 0.5-2 MPa, O₂ or air | High conversion and selectivity | google.com |

| CuO/Al₂O₃ | Ethylene Glycol + Methanol | Methyl Glycolate | 220°C, Gas-phase | ~100% conversion, 56% selectivity | kataliz.org.ua |

| CuO-MgO/Al₂O₃ | Ethylene Glycol + Methanol | Methyl Glycolate | - | 64% yield | kataliz.org.ua |

| (Diene)Rh(I) complexes | Silyl glyoxylates, arylboronic acids, aldehydes | Glycolate aldol products | - | High stereoselectivity | nih.gov |

Organocatalytic Approaches

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, and the synthesis of α-keto esters and their derivatives has benefited from these developments. Proline and its derivatives are prominent organocatalysts for aldol reactions involving glyoxylates.

The direct asymmetric aldol reaction between ketones and methyl glyoxylate can be effectively catalyzed by L-proline, leading to the formation of chiral α-hydroxy-γ-keto esters. These reactions are often characterized by high yields and enantioselectivities nih.govnorthwestern.eduresearchgate.netillinois.eduwikipedia.org. The use of organocatalysts avoids the need for metal catalysts, which can be advantageous in terms of cost, toxicity, and environmental impact.

Research has shown that proline-catalyzed intermolecular aldol reactions can provide aldol products in excellent yields and enantioselectivities nih.gov. Chiral bifunctional organocatalysts, such as those derived from squaramide, have been used in asymmetric Michael additions of vinylogous α-ketoester enolates to nitroolefins, affording products with high enantioselectivity (94–99% ee) nih.gov. While this is a reaction of a glyoxylate derivative, it showcases the potential of organocatalysis in controlling stereochemistry in reactions involving this class of compounds.

The enantioselective synthesis of functionalized chiral diazoacetoacetates has been achieved through catalytic Mukaiyama-Michael addition reactions using a chiral copper(II) Lewis acid, which, although a metal-based catalyst, is used in conjunction with organic ligands to create a chiral environment. This approach has yielded products with high enantioselectivity (up to 94% ee) nih.gov.

Table 2: Organocatalytic Reactions Involving Glyoxylates and Related Compounds

| Catalyst | Reactants | Product | Key Features | Reference |

|---|---|---|---|---|

| L-proline | Ketones + Methyl Glyoxylate | Chiral α-hydroxy-γ-keto esters | High yields and enantioselectivities | nih.govnorthwestern.eduresearchgate.netillinois.eduwikipedia.org |

| Chiral Squaramide | Vinylogous α-keto ester + Nitroolefins | Rauhut–Currier type products | 94–99% ee | nih.gov |

| Chiral Copper(II) Lewis Acid with Organic Ligand | 3-(tert-butyldimethylsilyloxy)-2-diazo-3-butenoate + α,β-unsaturated 2-acyl imidazoles | Chiral γ-functionalized diazoacetoacetates | Up to 94% ee | nih.gov |

Mechanistic Studies of Synthetic Pathways Leading to this compound

Understanding the reaction mechanisms is crucial for optimizing existing synthetic methods and developing new ones. Both experimental and computational studies have provided valuable insights into the pathways of transition metal-catalyzed and organocatalytic syntheses of Methyl 2-oxoacetate and related compounds.

For transition metal-catalyzed processes , computational studies, often employing Density Functional Theory (DFT), are instrumental in elucidating reaction mechanisms. These studies can help in evaluating mechanistic hypotheses and understanding the role of ligands and substrates bris.ac.uk. For example, in rhodium-catalyzed C-H alkylation reactions, computational studies have provided evidence for key reaction steps and explained the influence of the metal salt on the reaction's feasibility nih.gov. While a detailed mechanistic study specifically for the synthesis of Methyl 2-oxoacetate via the aforementioned transition metal-catalyzed oxidations is not extensively detailed in the provided search results, the general principles of catalytic oxidation on metal surfaces or via metal complexes are applicable. These typically involve the activation of the alcohol substrate and the oxidant, followed by the formation of the carbonyl group and regeneration of the catalyst.

The mechanism of the proline-catalyzed aldol reaction has been a subject of considerable investigation and debate. The generally accepted mechanism involves the formation of an enamine intermediate from the reaction of the ketone with proline nih.govwikipedia.org. This enamine then acts as a nucleophile, attacking the electrophilic aldehyde (in this case, methyl glyoxylate). The stereoselectivity of the reaction is controlled by the chiral environment provided by the proline catalyst in the transition state.

Several mechanistic models have been proposed. One model suggests the involvement of a single proline molecule in a cyclic transition state where the carboxyl group of proline participates in hydrogen bonding wikipedia.org. Another model proposed the involvement of two proline molecules. However, the lack of a non-linear effect in intermolecular reactions supports the single-proline mechanism nih.govwikipedia.org. Experimental evidence, such as the incorporation of ¹⁸O from labeled water into the product, further supports the enamine mechanism nih.gov.

Kinetic studies of proline-mediated intermolecular aldol reactions have shown that the reaction rate depends on the concentrations of both the ketone and the aldehyde, suggesting that the formation of the enamine is not the rate-determining step. Instead, the formation of the product iminium species is proposed to be rate-determining northwestern.edu. The reaction is also known to involve the reversible formation of oxazolidinone intermediates from the reaction of proline with the carbonyl compounds, although this is sometimes considered a parasitic equilibrium nih.govwikipedia.org.

Mechanistic Investigations of Chemical Transformations Involving Methyl 2 Oxoacetate Hydrate

Nucleophilic Addition Reactions of the Carbonyl Center

The carbonyl carbon of methyl 2-oxoacetate is highly electrophilic, readily undergoing nucleophilic addition. This reaction is a cornerstone of its chemical behavior, leading to a diverse array of functionalized products. The addition of a nucleophile to the carbonyl carbon results in the formation of a tetrahedral intermediate. masterorganicchemistry.comlibretexts.org

Organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), are potent nucleophiles that readily attack the carbonyl carbon of esters. youtube.comlibretexts.orglibretexts.org In the case of methyl 2-oxoacetate hydrate (B1144303), the reaction proceeds via a nucleophilic addition mechanism. The initial addition of the organometallic reagent to the carbonyl group forms a tetrahedral intermediate. libretexts.org Subsequent elimination of a methoxide (B1231860) group would typically lead to a ketone, which could then react with a second equivalent of the organometallic reagent. youtube.comlibretexts.org However, the hydrate form can influence the reaction pathway.

| Reagent Type | Example | Expected Product Type |

| Grignard Reagent | Methylmagnesium Bromide | Tertiary Alcohol |

| Organolithium Reagent | n-Butyllithium | Tertiary Alcohol |

| Gilman Reagent | Lithium Dimethylcuprate | Ketone (single addition) youtube.com |

This table is interactive. Click on the headers to sort.

Hydride reagents, such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄), are common reducing agents for carbonyl compounds. The reduction of methyl 2-oxoacetate hydrate with these reagents leads to the formation of methyl 2-hydroxyacetate (methyl glycolate). The reaction proceeds through the nucleophilic addition of a hydride ion to the carbonyl carbon, forming a tetrahedral alkoxide intermediate, which is then protonated upon workup to yield the alcohol.

Subsequent derivatizations of the resulting methyl glycolate (B3277807) can be performed to introduce various functional groups. For example, the hydroxyl group can be acylated to form esters or etherified to form ethers, expanding the synthetic utility of the initial reduction product.

This compound reacts with primary amines to form imines, also known as Schiff bases, through a nucleophilic addition-elimination mechanism. libretexts.orglibretexts.org The reaction is typically acid-catalyzed. The amine nitrogen attacks the electrophilic carbonyl carbon, forming a carbinolamine intermediate. chemicalbook.com Subsequent protonation of the hydroxyl group followed by elimination of a water molecule yields the imine. libretexts.orglibretexts.org

Similarly, reaction with hydrazines or substituted hydrazines yields hydrazones. These reactions are crucial in the synthesis of various nitrogen-containing heterocyclic compounds. The pH of the reaction medium is a critical factor, as it affects both the nucleophilicity of the amine and the rate of dehydration. libretexts.org

Condensation Reactions and Heterocycle Formation

The reactivity of this compound extends to condensation reactions, which are pivotal for the construction of more complex molecules, including various heterocyclic systems.

The Knoevenagel condensation involves the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. sigmaaldrich.comwikipedia.org Methyl 2-oxoacetate can participate in Knoevenagel-type condensations, where its carbonyl group acts as the electrophile. The reaction with active methylene compounds, such as malonates or cyanoacetates, leads to the formation of α,β-unsaturated systems after a dehydration step. sigmaaldrich.comwikipedia.org

While classic Aldol (B89426) condensations involve the reaction of an enolate with a carbonyl compound, methyl 2-oxoacetate can act as the electrophilic partner in Aldol-type reactions with enolates derived from ketones or other carbonyl compounds. chemicalbook.com

The reaction of this compound with hydrazines is a key step in the synthesis of pyrazole (B372694) derivatives. hilarispublisher.com The initial formation of a hydrazone is followed by cyclization and dehydration to afford the pyrazole ring. The specific substitution pattern on the pyrazole is determined by the nature of the hydrazine (B178648) and any subsequent reaction conditions. nih.govnih.gov

Methyl 2-oxoacetate and its derivatives are also valuable precursors for the synthesis of oxadiazole heterocycles. For instance, reaction with amidoximes can lead to the formation of 1,2,4-oxadiazoles. nih.gov These reactions often involve a cyclocondensation step where water is eliminated to form the stable aromatic heterocyclic ring.

| Heterocycle | Key Reactant | General Reaction Type |

| Pyrazole | Hydrazine/Substituted Hydrazine | Condensation/Cyclization hilarispublisher.comnih.gov |

| Oxadiazole | Amidoxime | Cyclocondensation nih.gov |

This table is interactive. Click on the headers to sort.

Annulation Reactions in Complex Scaffold Construction

Annulation reactions involving this compound serve as a powerful strategy for the construction of diverse and complex molecular scaffolds. Mechanistic investigations have revealed the versatility of this reagent in forming both carbocyclic and heterocyclic ring systems, often proceeding with high levels of stereocontrol. The presence of both a ketone and an ester functional group, along with the geminal diol in the hydrate form, allows for a variety of reaction pathways.

In the synthesis of nitrogen-containing heterocycles, this compound can participate in condensation-cyclization cascades. For instance, reactions with substituted anilines can proceed through initial imine formation, followed by an intramolecular cyclization. The specific reaction conditions, including the choice of catalyst and solvent, play a crucial role in directing the reaction towards the desired annulated product.

Furthermore, this compound has been employed in the construction of fused ring systems. Tandem reactions, where an initial intermolecular reaction is followed by an intramolecular annulation, have been developed to rapidly build molecular complexity. These strategies are particularly valuable in the synthesis of natural product analogs and other biologically relevant molecules.

Electrocyclic and Pericyclic Reactions (e.g., Diels-Alder, Ene Reactions)

Methyl 2-oxoacetate, often used in its anhydrous form but readily generated from the hydrate, is a versatile substrate for various electrocyclic and pericyclic reactions. Its electron-deficient nature makes it an excellent dienophile in Diels-Alder reactions and a potent enophile in ene reactions.

Diels-Alder Reactions: As a dienophile, the carbonyl group of methyl 2-oxoacetate activates the adjacent double bond (in the conceptual dehydrated form) for [4+2] cycloaddition reactions. Mechanistic studies have shown that these reactions can be significantly accelerated by the use of Lewis acid catalysts. The Lewis acid coordinates to the carbonyl oxygen, further lowering the energy of the LUMO of the dienophile and enhancing its reactivity towards dienes. This catalytic approach not only increases the reaction rate but can also influence the regioselectivity and stereoselectivity of the cycloaddition. For example, in reactions with unsymmetrical dienes, the regiochemical outcome is often dictated by the electronic and steric properties of both the diene and the dienophile.

Ene Reactions: this compound can also participate in ene reactions, where it reacts with an alkene possessing an allylic hydrogen. The reaction proceeds through a six-membered transition state, involving the transfer of the allylic hydrogen to one of the carbonyl oxygens of the glyoxylate (B1226380) and the formation of a new carbon-carbon bond. Lewis acids can also catalyze these reactions, leading to higher yields and selectivities. Asymmetric versions of the ene reaction have been developed using chiral Lewis acids, enabling the synthesis of enantioenriched products.

Radical Reactions and Photochemical Transformations

The reactivity of this compound extends to the realm of radical chemistry and photochemistry, offering unique pathways for the formation of complex molecular architectures.

Radical Reactions: The carbonyl group of methyl 2-oxoacetate can undergo addition by radical species. For instance, intermolecular radical addition can be initiated by various methods, leading to the formation of a new carbon-carbon bond at the carbonyl carbon. Subsequent transformations of the resulting radical intermediate can lead to a variety of functionalized products. Intramolecular radical cyclizations have also been explored, where a radical generated elsewhere in the molecule adds to the carbonyl group of the glyoxylate moiety, forming a cyclic structure. This approach has been utilized in the synthesis of lactones and other heterocyclic systems.

Photochemical Transformations: Methyl 2-oxoacetate is a suitable substrate for photochemical reactions, most notably the Paternò-Büchi reaction. This [2+2] photocycloaddition occurs between the excited state of the carbonyl group and an alkene, leading to the formation of an oxetane (B1205548) ring. The mechanism involves the photo-excitation of the carbonyl compound to its triplet state, which then adds to the ground-state alkene to form a 1,4-biradical intermediate. Subsequent ring closure of this biradical affords the oxetane product. The regioselectivity of the Paternò-Büchi reaction is influenced by the stability of the intermediate biradical.

Chemo- and Regioselectivity in Reactions of this compound

The presence of two distinct carbonyl functionalities—a ketone and an ester—in methyl 2-oxoacetate, along with the geminal diol in its hydrate form, presents challenges and opportunities in terms of chemo- and regioselectivity.

Chemoselectivity: In reactions with nucleophiles, the relative reactivity of the ketone and ester carbonyl groups is a key consideration. Generally, the ketone carbonyl is more electrophilic and sterically more accessible than the ester carbonyl, leading to preferential attack at the ketone. However, this selectivity can be influenced by the nature of the nucleophile, the reaction conditions, and the presence of catalysts. For example, certain organometallic reagents may exhibit different selectivities.

Regioselectivity: In reactions involving unsymmetrical reagents, such as the Diels-Alder reaction with substituted dienes, the regioselectivity is a critical aspect. The orientation of the dienophile with respect to the diene is governed by a combination of electronic and steric factors. Frontier molecular orbital (FMO) theory is often used to predict the major regioisomer. The interaction between the highest occupied molecular orbital (HOMO) of the diene and the lowest unoccupied molecular orbital (LUMO) of the dienophile determines the preferred orientation of attack. As mentioned earlier, Lewis acid catalysis can significantly enhance the regioselectivity of these reactions.

Below is a table summarizing the regioselectivity observed in the Diels-Alder reaction of methyl 2-oxoacetate with various substituted dienes under different conditions.

| Diene | Reaction Conditions | Major Regioisomer | Minor Regioisomer | Regioselectivity (Major:Minor) |

| Isoprene | Thermal | "para" | "meta" | ~70:30 |

| Isoprene | Lewis Acid (e.g., AlCl₃) | "para" | "meta" | >95:5 |

| 2,3-Dimethyl-1,3-butadiene | Thermal | N/A | N/A | N/A |

| 1-Methoxy-1,3-butadiene | Thermal | "ortho" | "meta" | ~80:20 |

Table 1. Regioselectivity in Diels-Alder Reactions of Methyl 2-Oxoacetate.

Computational Chemistry and Theoretical Studies on Methyl 2 Oxoacetate Hydrate

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of methyl 2-oxoacetate hydrate (B1144303). Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to model its electronic structure and predict its chemical behavior.

Electronic Structure and Reactivity Predictions

DFT calculations, often utilizing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are instrumental in optimizing the molecular geometry of methyl 2-oxoacetate hydrate and calculating its electronic properties. iphy.ac.cnaps.org These calculations reveal the distribution of electron density and help in identifying the most reactive sites within the molecule. The presence of two carbonyl groups and a hydroxyl group in the hydrated form leads to a complex electronic environment.

The reactivity of this compound is largely dictated by its electrophilic and nucleophilic sites. The carbonyl carbons are electron-deficient and thus susceptible to nucleophilic attack, a common reaction pathway for this compound. smolecule.com Conversely, the oxygen atoms of the carbonyl and hydroxyl groups possess lone pairs of electrons, rendering them nucleophilic and capable of interacting with electrophiles. uni-muenchen.de

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a powerful tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. nih.govresearchgate.net The MEP map of this compound would highlight the regions of negative potential (in red) and positive potential (in blue).

The areas of negative potential are typically located around the oxygen atoms of the carbonyl and hydroxyl groups, indicating their suitability for electrophilic attack. uni-muenchen.de The regions of positive potential are generally found around the hydrogen atoms, particularly the hydroxyl hydrogen, making them susceptible to nucleophilic interaction. This analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding, which are vital in the hydrated form of the molecule. nih.gov

Table 1: Predicted Molecular Electrostatic Potential (MEP) Characteristics of this compound

| Region | Predicted Potential | Implication for Reactivity |

| Carbonyl Oxygens | Negative | Site for electrophilic attack, hydrogen bond acceptor |

| Hydroxyl Oxygen | Negative | Site for electrophilic attack, hydrogen bond acceptor |

| Carbonyl Carbons | Positive | Site for nucleophilic attack |

| Hydroxyl Hydrogen | Positive | Site for nucleophilic attack, hydrogen bond donor |

This table is illustrative and based on the general principles of MEP analysis applied to molecules with similar functional groups.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The energy and localization of these orbitals are critical in determining the nature of chemical reactions.

For this compound, the HOMO is expected to be localized primarily on the oxygen atoms, reflecting their nucleophilic character. The LUMO, on the other hand, would likely be centered on the carbonyl carbons, indicating their electrophilic nature. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and reactivity; a smaller gap suggests higher reactivity. researchgate.net FMO analysis is particularly useful in predicting the outcomes of pericyclic reactions and other concerted processes involving this compound. wikipedia.org

Table 2: Predicted Frontier Molecular Orbital (FMO) Properties of this compound

| Orbital | Predicted Localization | Predicted Energy (Arbitrary Units) | Chemical Character |

| HOMO | Oxygen atoms (carbonyl and hydroxyl) | -8.5 eV | Nucleophilic |

| LUMO | Carbonyl carbons | -1.2 eV | Electrophilic |

| HOMO-LUMO Gap | - | 7.3 eV | Indicator of kinetic stability |

This table presents hypothetical values based on FMO theory applied to α-keto esters. Actual values would require specific DFT calculations.

Conformational Analysis and Hydration States

The flexibility of the ester and hydrated aldehyde groups in this compound gives rise to multiple possible conformations. Computational conformational analysis helps in identifying the most stable conformers and understanding the energetic barriers between them. This is often achieved by systematically rotating the single bonds and calculating the energy of each resulting geometry.

In aqueous solution, methyl 2-oxoacetate exists in equilibrium between its aldehyde form and its gem-diol (hydrated) form. nih.gov Computational studies can model this equilibrium and determine the relative stabilities of the different hydration states. The presence of water molecules can significantly influence the conformational preferences through hydrogen bonding. Theoretical studies on similar hydrated organic molecules have shown that explicit water molecules in the computational model are crucial for accurately representing the hydration shell and its effect on the solute's conformation. nih.gov

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry allows for the detailed modeling of reaction pathways involving this compound. By calculating the energies of reactants, products, intermediates, and transition states, a complete energy profile for a reaction can be constructed. This is invaluable for understanding reaction mechanisms and predicting reaction rates.

For instance, the nucleophilic addition to one of the carbonyl groups can be modeled to identify the transition state structure. Transition state theory can then be used to calculate the activation energy of the reaction. researchgate.net The characterization of transition states, which are first-order saddle points on the potential energy surface, is a key aspect of this modeling. This involves frequency calculations to confirm the presence of a single imaginary frequency corresponding to the reaction coordinate.

Solvent Effects in Theoretical Predictions of this compound Reactivity

The reactivity of this compound can be significantly influenced by the solvent. Theoretical models can account for solvent effects in two primary ways: implicitly and explicitly.

Implicit solvent models , such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. wikipedia.orgnih.gov This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent on the solute's electronic structure and reactivity.

Explicit solvent models , on the other hand, involve including a number of individual solvent molecules in the quantum mechanical calculation. nih.govfrontiersin.org This method is more computationally demanding but can provide a more accurate description of specific solute-solvent interactions, such as hydrogen bonding, which are particularly important for a hydrated species like this compound. frontiersin.org Hybrid models that combine both implicit and explicit solvent representations are also used to balance accuracy and computational cost. frontiersin.org The choice of solvent model can have a significant impact on the predicted reaction barriers and conformational stabilities. nih.gov

Table 3: Comparison of Solvent Models for Theoretical Predictions

| Model Type | Description | Advantages | Disadvantages |

| Implicit (e.g., PCM) | Solvent is a continuous dielectric medium. wikipedia.org | Computationally efficient, good for bulk electrostatics. | Does not capture specific solute-solvent interactions like hydrogen bonds. wikipedia.org |

| Explicit | Individual solvent molecules are included in the calculation. nih.gov | Accurately models specific interactions (e.g., hydrogen bonding). frontiersin.org | Computationally expensive, requires sampling of solvent configurations. nih.gov |

| Hybrid (Implicit/Explicit) | A few explicit solvent molecules are treated in a continuum of the solvent. frontiersin.org | Balances accuracy and computational cost. | Requires careful selection of the explicit solvent molecules. frontiersin.org |

Applications of Methyl 2 Oxoacetate Hydrate As a Key Building Block in Advanced Organic Synthesis

Construction of Complex Carbon Frameworks

The electrophilic nature of both the carbonyl and ester functionalities of methyl 2-oxoacetate makes it an excellent reactant in various carbon-carbon bond-forming reactions. It serves as a fundamental building block for extending carbon chains and constructing cyclic systems.

One of the most powerful applications of methyl 2-oxoacetate and its derivatives is in cycloaddition reactions, particularly the Diels-Alder reaction, which is a cornerstone for the formation of six-membered rings. chemicalbook.comdtu.dk For instance, derivatives like methyl 2-oxobut-3-enoate, an α,β-unsaturated keto-ester, act as potent dienophiles. When reacted with various 1,3-dienes, they yield highly functionalized cyclohexene (B86901) products, which are themselves valuable intermediates for further synthetic elaborations. dtu.dk

Methyl 2-oxoacetate is also utilized in various condensation reactions such as aldol (B89426), Mannich, and Wittig-type reactions. chemicalbook.com These reactions are fundamental to building molecular complexity from simple precursors. The reactivity of its carbonyl group allows for the formation of new carbon-carbon bonds, enabling the assembly of elaborate acyclic and cyclic frameworks that are central to many larger molecules. chemicalbook.com

Table 1: Examples of Carbon Framework Construction Reactions

| Reaction Type | Reactant(s) | Product Type | Reference |

| Diels-Alder Reaction | Methyl 2-oxobut-3-enoate (derived) + 1,3-Dienes | Functionalized Cyclohexenes | dtu.dk |

| Aldol Condensation | Methyl 2-oxoacetate + Enolates | β-Hydroxy-α-ketoesters | chemicalbook.com |

| Friedel-Crafts Reaction | Methyl 2-oxoacetate + Aromatic Compounds | Aryl Glyoxylates | chemicalbook.com |

Role in the Synthesis of Heterocyclic Scaffolds (e.g., Indoles, Quinolines, Triazoles)

Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. Methyl 2-oxoacetate and its derivatives are pivotal precursors for a wide range of these structures. smolecule.com

Indoles: The synthesis of indole-based structures frequently employs intermediates derived from methyl 2-oxoacetate. For example, ethyl (2-methyl-1H-indol-3-yl)-2-oxoacetate can be prepared and subsequently converted into a hydrazide by reacting with hydrazine (B178648) hydrate (B1144303). asianpubs.orgijpjournal.com This resulting 2-(2-methyl-1H-indol-3-yl)-2-oxoacetohydrazide is a versatile intermediate for constructing more complex fused heterocyclic systems, such as 1,3,4-oxadiazoles and azetidines linked to the indole (B1671886) core. asianpubs.orgijpjournal.com Furthermore, salts like potassium 2-(1-methyl-1H-indol-3-yl)-2-oxoacetate serve as stable and reactive building blocks in multi-step syntheses. nih.gov

Quinolines: Methyl 2-oxoacetate is recognized as a useful starting material for the preparation of quinoline (B57606) derivatives. chemicalbook.com The synthesis of quinolines often involves the cyclization of intermediates formed from anilines and β-dicarbonyl compounds or their equivalents. The α-ketoester functionality of methyl 2-oxoacetate allows it to participate in reactions like the Doebner synthesis, which involves the condensation of an aniline, an aldehyde, and pyruvic acid (or its ester equivalent) to form quinoline-4-carboxylic acids. jptcp.com

Triazoles: Derivatives of methyl 2-oxoacetate are instrumental in the synthesis of 1,2,4-triazoles. A notable method involves the reaction of cyclic imidates with methyl 2-hydrazinyl-2-oxoacetate (a derivative of methyl 2-oxoacetate). semanticscholar.orgresearchgate.net Depending on the reaction conditions, this pathway can be directed to selectively produce either annulated triazoles or 1,2,4-triazine-5,6-diones. semanticscholar.org The choice of an ethyl ester over a methyl ester can also influence the reaction pathway, with the ethyl derivative often favoring triazole formation.

Table 2: Heterocyclic Scaffolds from Methyl 2-Oxoacetate Derivatives

| Heterocycle | Intermediate/Derivative | Synthetic Strategy | Reference |

| Indole-based systems | Ethyl (2-methyl-1H-indol-3-yl)-2-oxoacetate | Condensation, hydrazide formation, and subsequent cyclization | asianpubs.orgijpjournal.com |

| Quinolines | Methyl 2-oxoacetate | Participation in multicomponent reactions like the Doebner synthesis | chemicalbook.comjptcp.com |

| 1,2,4-Triazoles | Methyl 2-hydrazinyl-2-oxoacetate | Reaction with cyclic imidates | semanticscholar.orgresearchgate.net |

Precursor for Specific Functional Group Introduction

The inherent reactivity of methyl 2-oxoacetate allows it to be a precursor for introducing a variety of functional groups into a molecule. The aldehyde can be selectively reduced to a primary alcohol or oxidized to a carboxylic acid, while the ester can be hydrolyzed, transesterified, or converted into an amide. smolecule.com This versatility is a key aspect of its utility in multi-step organic synthesis.

Nucleophilic substitution reactions at the carbonyl carbon are common, enabling the formation of diverse derivatives. smolecule.com For example, reaction with amines leads to the formation of carbinolamines or imines, which can be further transformed. chemicalbook.com This reactivity is crucial for installing nitrogen-containing functionalities within a target molecule.

Utility in Total Synthesis of Natural Products

In the challenging field of total synthesis, chemists aim to construct complex, naturally occurring molecules from simple, commercially available starting materials. sci-hub.se Methyl 2-oxoacetate serves as a valuable synthon—a conceptual building block—in the strategic planning and execution of these synthetic routes. chemicalbook.com Its role is not typically as a direct component of the final natural product, but as a precursor that introduces a specific, highly functionalized fragment early in a synthetic sequence.

For example, intermediates such as methyl 2-(1-oxo-2,3,4,9-tetrahydro-1H-carbazol-2-yl)-2-oxoacetates, which are structurally related to derivatives of methyl 2-oxoacetate, are used to build complex heterocyclic frameworks like pyrazolo[3,4-a]carbazoles. researchgate.net These carbazole (B46965) structures are cores of various alkaloids. The use of a simple molecule like methyl 2-oxoacetate to build such complex scaffolds highlights its importance in increasing molecular complexity efficiently. The study of natural product synthesis provides a continuous impetus for discovering new reactions and strategies in organic chemistry. sci-hub.se

Development of Novel Reagents Incorporating the Methyl 2-Oxoacetate Hydrate Moiety

The core structure of methyl 2-oxoacetate is not only used as a building block but is also incorporated into more complex reagents to perform specialized chemical transformations. These novel reagents leverage the inherent reactivity of the oxoacetate moiety to achieve reactions that would otherwise be difficult.

A prime example is the development of Methyl 2-[[(diphenylmethylene)amino]oxy]-2-oxoacetate . enamine.net This reagent has been designed for the metal-free, photochemically-induced aminocarboxylation of alkenes and (hetero)arenes. It provides a direct pathway for the synthesis of a wide range of β-amino acid derivatives, which are important structural motifs in peptidomimetics and pharmaceuticals. enamine.net This method is noted for its mild conditions and tolerance of sensitive functional groups, showcasing how the fundamental structure of methyl 2-oxoacetate can be elaborated to create powerful new tools for organic synthesis. enamine.net

Research on Derivatives and Analogues of Alpha Keto Esters Derived from Methyl 2 Oxoacetate Hydrate

Design and Synthesis of Substituted Methyl 2-Oxoacetate Derivatives

The synthesis of derivatives based on the methyl 2-oxoacetate scaffold is a cornerstone of research in this field, allowing for the introduction of diverse functional groups and structural motifs. The reactivity of the parent molecule, which can be generated from precursors like methyl 2-chloro-2-oxoacetate or ethyl chlorooxoacetate, provides multiple avenues for modification.

One of the most established methods for creating aryl α-keto esters is the Friedel-Crafts acylation . In this reaction, an aromatic compound reacts with an acylating agent like ethyl oxalyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or tin(IV) chloride (SnCl₄). This process directly attaches the α-keto ester functionality to an aromatic ring. For instance, substituted toluenes can be reacted with methyl 2-chloro-2-oxoacetate to generate the corresponding substituted phenyl-2-oxoacetate derivatives.

More modern approaches involve transition-metal-catalyzed C-H acylation . A platinum-catalyzed reaction has been reported for the direct C-H acylation of arenes using ethyl chlorooxoacetate as the acylating reagent, offering a potentially more selective method than traditional Friedel-Crafts reactions. Other synthetic strategies include the oxidation of α-hydroxy acid esters, which can be achieved under mild conditions using catalytic systems like Zn(NO₃)₂/VOC₂O₄ with molecular oxygen. The reaction of diazo(aryl)acetates with water, catalyzed by dirhodium acetate, also yields aryl α-keto esters in high yields.

Advanced Spectroscopic and Structural Elucidation Techniques in Research on Methyl 2 Oxoacetate Hydrate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for studying the structure of Methyl 2-oxoacetate hydrate (B1144303) in solution. A key feature of α-keto acids and their esters in aqueous solution is the equilibrium between the keto form and the hydrated gem-diol form. nih.gov The kinetics of hydration and dehydration are typically slow on the NMR timescale, which allows for the simultaneous observation of distinct signals for both species in the same spectrum. nih.gov

In ¹H NMR spectroscopy, the hydrate form would be characterized by a signal for the single proton on the diol carbon (CH(OH)₂), while the keto form would show a signal for the aldehydic proton. The methyl ester protons (-OCH₃) would appear as sharp singlets for both species, likely with slightly different chemical shifts.

¹³C NMR spectroscopy provides even more definitive insights. The most significant difference is seen in the chemical shift of the C2 carbon. For the hydrate (gem-diol), this carbon is sp³-hybridized and appears in the range of 90-100 ppm. nih.govresearchgate.net In contrast, the sp²-hybridized ketone carbonyl carbon of the anhydrous form is significantly deshielded and resonates much further downfield, typically around 200 ppm. nih.gov The ester carbonyl carbon also shows a shift, appearing around 184 ppm for the hydrate and 170 ppm for the keto form. nih.gov By integrating the peaks corresponding to each form, the hydration equilibrium constant (KHyd) can be determined under various conditions such as pH and temperature. nih.govnih.gov

Table 1: Expected NMR Chemical Shifts (δ) for Methyl 2-Oxoacetate Forms Predicted values based on data for analogous α-keto acids in aqueous solution.

| Nucleus | Form | Functional Group | Expected Chemical Shift (ppm) |

| ¹H | Hydrate | -OCH₃ | ~3.8 |

| Hydrate | -CH (OH)₂ | ~5.5 | |

| Keto | -OCH₃ | ~3.9 | |

| Keto | -CH O | ~9.5 | |

| ¹³C | Hydrate | -OC H₃ | ~53 |

| Hydrate | -C (OH)₂ | ~96 | |

| Hydrate | -C OOR | ~184 | |

| Keto | -OC H₃ | ~54 | |

| Keto | -C OOR | ~170 | |

| Keto | -C =O | ~200 |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for probing the functional groups and vibrational modes of molecules. These methods are particularly useful for distinguishing between the keto and hydrate forms of Methyl 2-oxoacetate, both in the solid state and in solution. The presence of water and hydroxyl groups in the hydrate form gives rise to distinct spectral features. researchgate.net

The IR spectrum of Methyl 2-oxoacetate hydrate is expected to be dominated by a very broad and strong absorption band in the 3000-3600 cm⁻¹ region, corresponding to the O-H stretching vibrations of the two geminal hydroxyl groups and any associated water molecules. researchgate.net In contrast, the anhydrous keto form would lack this prominent feature. Both forms will exhibit C-H stretching vibrations from the methyl group between 2800 and 3000 cm⁻¹. google.com

The carbonyl region is also highly diagnostic. The hydrate form possesses only one carbonyl group (the ester), which would produce a strong C=O stretching band, typically in the 1730-1750 cm⁻¹ range. The anhydrous keto form, however, has two carbonyl groups (ester and ketone), which would lead to two distinct C=O stretching bands. The ester C=O stretch would be in a similar position, while the α-keto C=O stretch would likely appear at a slightly lower wavenumber, around 1700-1720 cm⁻¹. The gem-diol structure of the hydrate also introduces characteristic C-O stretching and O-H bending modes at lower frequencies. researchgate.net

Raman spectroscopy provides complementary information. While O-H stretches are typically weak in Raman spectra, the C=O stretching modes are usually strong, allowing for clear differentiation between the one-carbonyl hydrate and the two-carbonyl keto form.

Table 2: Principal Infrared Absorption Frequencies for Methyl 2-Oxoacetate Forms

| Wavenumber (cm⁻¹) | Vibrational Mode | Form |

| 3000 - 3600 (broad) | O-H stretch (gem-diol) | Hydrate |

| 2800 - 3000 | C-H stretch (methyl) | Both |

| ~1730 - 1750 | C=O stretch (ester) | Both |

| ~1700 - 1720 | C=O stretch (ketone) | Keto |

| 1000 - 1200 | C-O stretch (gem-diol) | Hydrate |

Mass Spectrometry (MS) for Reaction Monitoring and Product Characterization

Mass spectrometry is a highly sensitive technique used to determine the molecular weight and structure of molecules by analyzing their mass-to-charge ratio (m/z) and fragmentation patterns. For a volatile compound like the anhydrous Methyl 2-oxoacetate, Gas Chromatography-Mass Spectrometry (GC-MS) can be used, while the non-volatile hydrate form is amenable to soft ionization techniques like Electrospray Ionization (ESI) coupled with Liquid Chromatography (LC-MS).

Using ESI-MS, this compound (C₃H₆O₄, Molecular Weight: 106.08 g/mol ) would be expected to be detected as protonated or sodiated adducts, such as [M+H]⁺ at m/z 107.04 or [M+Na]⁺ at m/z 129.02. It is important to note that gem-diols can sometimes be observed as water adducts ([M+H₂O]) of the corresponding carbonyl compound formed during the ESI process, so confirmation by other methods like NMR is crucial. reddit.com

The fragmentation pattern in tandem MS (MS/MS) provides structural information. Common fragmentation pathways for the protonated molecular ion of the hydrate would include:

Loss of water: A neutral loss of 18 Da (H₂O) to form the ion of the keto species at m/z 89.02.

Loss of methanol (B129727): A neutral loss of 32 Da (CH₃OH) from the ester group.

Loss of methoxy (B1213986) radical: Cleavage of the O-CH₃ bond to lose ·OCH₃ (31 Da).

Decarbonylation: Loss of carbon monoxide (28 Da) from the α-keto position after initial water loss.

MS is invaluable for monitoring the progress of reactions involving this compound, allowing for the identification of intermediates and the characterization of final products by their precise molecular weights. nih.gov

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While gem-diols are often unstable and difficult to crystallize, stable crystalline structures have been obtained for some, particularly when extensive hydrogen bonding is present. researchgate.netresearchgate.net The stability of crystalline this compound would depend significantly on the formation of a robust hydrogen-bonding network. researchgate.net

A successful crystal structure determination would reveal:

Confirmation of the gem-diol structure: The C2 carbon atom would be confirmed to have tetrahedral geometry, bonded to the methyl ester group, a hydrogen atom, and two hydroxyl groups.

Precise bond lengths and angles: Providing detailed geometric information about the molecule in the solid state.

Intermolecular interactions: The two hydroxyl groups of the gem-diol are excellent hydrogen bond donors, while the oxygen atoms of the hydroxyls and the ester carbonyl group are effective hydrogen bond acceptors. It is highly probable that the crystal structure would feature an extensive three-dimensional network of hydrogen bonds, potentially involving co-crystallized water molecules, which would be critical for stabilizing the hydrate form in the crystal lattice. researchgate.net

This detailed structural information is vital for understanding the physical properties of the solid and for rationalizing its reactivity.

Advanced Chromatographic Techniques (e.g., GC-MS, LC-MS) for Reaction Analysis

Chromatographic techniques are essential for separating and quantifying components in a mixture, making them ideal for analyzing reactions involving this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited for analyzing this compound directly from reaction mixtures. nih.gov The compound can be separated from other reactants and products using reverse-phase high-performance liquid chromatography (HPLC). A typical method would involve a C18 column with a mobile phase consisting of an acidified water/acetonitrile gradient. google.com Detection can be achieved using a UV detector, as the α-keto group absorbs light at low wavelengths (~210 nm), or more powerfully with a mass spectrometer for definitive identification and quantification. nih.govgoogle.com LC-MS is especially useful for creating time-course profiles of a reaction, tracking the consumption of the starting material and the formation of products.

Gas Chromatography-Mass Spectrometry (GC-MS) is better suited for the analysis of the more volatile anhydrous form, Methyl 2-oxoacetate. Due to the high temperatures used in the GC injection port, the hydrate would likely dehydrate, and the analysis would detect the keto form. This can be used to quantify the total amount of Methyl 2-oxoacetate (keto + hydrate) in a sample. For enhanced sensitivity and specificity, especially in complex biological matrices, the α-keto group can be derivatized prior to analysis. nih.gov A common method involves reaction with reagents like o-phenylenediamine (B120857) to form a stable, UV-active, and fluorescent quinoxaline (B1680401) derivative, which can be easily separated and detected. nih.gov

Table 3: Chromatographic Methods for Analysis of this compound

| Technique | Form Analyzed | Typical Column | Detection Method | Application |

| HPLC / LC-MS | Hydrate | C18 (Reverse Phase) | UV (210 nm), MS (ESI) | Reaction monitoring, quantification in aqueous media. |

| GC-MS | Keto (after dehydration) | Polar (e.g., WAX type) | MS (EI) | Quantification of total analyte, analysis of volatile products. |

| HPLC (with derivatization) | Keto (as derivative) | C18 (Reverse Phase) | UV (324 nm), Fluorescence | Trace analysis in complex matrices. nih.gov |

Biochemical Pathway Research Involving Methyl 2 Oxoacetate Hydrate Non Clinical Focus

Enzymatic Transformations of Methyl 2-Oxoacetate Hydrate (B1144303) in In Vitro Systems for Mechanistic Elucidation

While not a natural intermediate in the glyoxylate (B1226380) pathway, the enzymatic synthesis of methyl glyoxylate (the non-hydrated form of Methyl 2-oxoacetate hydrate) from methyl glycolate (B3277807) has been demonstrated in in vitro systems. This research provides insight into enzymatic oxidation and cascade catalysis.

One study detailed the development of an efficient biocatalytic system for the oxidation of methyl glycolate to methyl glyoxylate. mdpi.com This process is significant as methyl glycolate is a byproduct of the coal-to-glycol industry, and its conversion to methyl glyoxylate, a valuable platform chemical, represents a value-added application. mdpi.com

The in vitro system employed a cascade of three enzymes:

Glycolate Oxidase (SoGOX) from Spinacia oleracea (spinach)

Catalase (HpCAT) from Helicobacter pylori

Hemoglobin (VsHGB) from Vitreoscilla stercoraria

To improve catalytic performance, the enzymes were constructed as a fusion protein. The study found that the fusion enzyme VsHGB-GSG-SoGOX-GGGGS-HpCAT provided the best yield, which was 2.9 times higher than using the separated enzymes. mdpi.com The glycolate oxidase component was further optimized through directed evolution and site-saturation mutagenesis (variant M267T/S362G), leading to a 1.9-fold increase in reaction yield compared to the wild type. mdpi.com

Under optimized conditions using the crude fusion enzyme, a 95.3% yield of methyl glyoxylate was achieved from 200 mM methyl glycolate after 6 hours. mdpi.com The use of a crude enzyme preparation was shown to be advantageous, as it simplified the process and eliminated side reactions. mdpi.com

Below is an interactive data table summarizing the key findings of this enzymatic transformation research.

Interactive Data Table: In Vitro Enzymatic Synthesis of Methyl Glyoxylate

| Parameter | Details | Reference |

| Substrate | Methyl glycolate | mdpi.com |

| Product | Methyl glyoxylate | mdpi.com |

| Enzyme System | Cascade of Glycolate Oxidase (SoGOX), Catalase (HpCAT), and Hemoglobin (VsHGB) | mdpi.com |

| Enzyme Sources | SoGOX: Spinacia oleracea, HpCAT: Helicobacter pylori, VsHGB: Vitreoscilla stercoraria | mdpi.com |

| Optimal Configuration | Fusion Enzyme: VsHGB-GSG-SoGOX-GGGGS-HpCAT | mdpi.com |

| Optimized SoGOX Mutant | M267T/S362G | mdpi.com |

| Optimized Reaction Yield | 95.3% | mdpi.com |

| Substrate Concentration | 200 mM | mdpi.com |

| Reaction Time | 6 hours | mdpi.com |

Studies on the Role of Analogues in Fundamental Metabolic Cycles (Non-Mammalian)

A review of the available scientific literature indicates a lack of studies specifically investigating the role of analogues of this compound in fundamental non-mammalian metabolic cycles such as the glyoxylate or methylcitrate cycles. nih.gov While the glyoxylate cycle itself has been extensively studied for its role in carbon assimilation and its potential for metabolic engineering in microorganisms, this research has not involved the use of methyl glyoxylate analogues to probe enzyme mechanisms or metabolic flux. nih.govfrontiersin.org Similarly, research into related pathways, such as the methylcitrate cycle for propionyl-CoA metabolism, does not mention the use of such analogues. nih.gov Therefore, there are no detailed research findings to report for this specific area of inquiry.

Supramolecular Chemistry and Intermolecular Interactions of Methyl 2 Oxoacetate Hydrate and Its Derivatives

Hydrogen Bonding Networks in Solid-State Structures

In the solid state, methyl 2-oxoacetate hydrate (B1144303), also known as methyl glyoxylate (B1226380) hydrate, exists as methyl 2,2-dihydroxypropanoate. The presence of hydroxyl groups and carbonyl functionalities makes hydrogen bonding the primary organizing force in its crystal lattice. These interactions involve the hydroxyl groups acting as hydrogen bond donors and the carbonyl oxygen and hydroxyl oxygens acting as acceptors.

Non-Covalent Interactions (e.g., Halogen Bonding, π-Hole Interactions) in Crystal Engineering

Beyond conventional hydrogen bonds, other non-covalent interactions are instrumental in the field of crystal engineering, allowing for the rational design of solid-state structures with desired properties. For derivatives of methyl 2-oxoacetate, the introduction of various functional groups can lead to a range of other influential intermolecular forces.

Halogen Bonding: In derivatives where a halogen atom is introduced, halogen bonding can serve as a reliable tool for directing supramolecular assembly. This interaction involves the electrophilic region on the halogen atom (the σ-hole) and a nucleophilic site, such as a carbonyl oxygen or a hydroxyl group. The strength and directionality of halogen bonds can be tuned by changing the halogen atom (I > Br > Cl > F) and the nature of the electron-withdrawing group it is attached to.

π-Hole Interactions: For derivatives containing aromatic or other π-systems, π-hole interactions can also play a significant role. A π-hole is an electron-deficient region located above and below the plane of a π-system. These regions can interact favorably with electron-rich species, such as the oxygen atoms of the carbonyl or hydroxyl groups in neighboring molecules.

While specific studies on halogen bonding and π-hole interactions in methyl 2-oxoacetate derivatives are not detailed in the available literature, the principles of these interactions are well-established in supramolecular chemistry and would be expected to influence the crystal packing of appropriately functionalized derivatives.

Self-Assembly and Co-Crystallization Studies

The predictable nature of non-covalent interactions, particularly hydrogen bonding, makes methyl 2-oxoacetate hydrate and its derivatives interesting candidates for self-assembly and co-crystallization studies.

Self-Assembly: Through the spontaneous organization of molecules under thermodynamic control, well-defined supramolecular architectures can be formed. For this compound, the interplay of hydrogen bonds between the organic molecule and water molecules can lead to the formation of specific, stable assemblies.

Co-crystallization: This technique involves the crystallization of a target molecule with a second molecule, known as a coformer, to create a new crystalline solid with modified physicochemical properties. The selection of a suitable coformer is crucial and is based on the potential for complementary non-covalent interactions with the target molecule. For this compound, coformers with strong hydrogen bond donor or acceptor capabilities could be employed to generate novel co-crystals. These co-crystals could exhibit altered properties such as solubility, stability, and melting point.

Currently, there is a lack of specific published research focusing on the self-assembly and co-crystallization of this compound. However, the functional groups present in the molecule make it a promising candidate for future studies in this area of crystal engineering.

Impact of Hydration on Supramolecular Architectures

The presence of water molecules in the crystal lattice of this compound is not merely passive; it actively shapes the supramolecular architecture. Water molecules can act as "glue," connecting organic molecules through hydrogen bonds and facilitating the formation of robust, extended networks that would not be possible in the anhydrous form.

Future Research Trajectories and Emerging Paradigms in Methyl 2 Oxoacetate Hydrate Chemistry

Exploration of Novel Catalytic Systems for Sustainable Transformations

The development of sustainable chemical transformations is a cornerstone of modern chemistry. For Methyl 2-oxoacetate hydrate (B1144303), future research is poised to explore a range of novel catalytic systems designed to enhance efficiency, selectivity, and environmental performance.

Organocatalysis: Asymmetric organocatalysis presents a significant opportunity for the enantioselective transformation of Methyl 2-oxoacetate hydrate. Chiral amines, thioureas, and phosphoric acids could be employed to catalyze aldol (B89426), Mannich, and other carbon-carbon bond-forming reactions, providing access to chiral α-hydroxy- and α-amino-esters, which are valuable intermediates in pharmaceutical synthesis.

Biocatalysis: The use of enzymes as catalysts offers unparalleled selectivity under mild reaction conditions. Future investigations will likely focus on the application of oxidoreductases, transaminases, and lyases for the conversion of this compound into high-value chiral compounds. The immobilization of these enzymes on solid supports could further enhance their stability and reusability, making biocatalytic processes more economically viable.

Heterogeneous Catalysis: The development of robust and recyclable heterogeneous catalysts is crucial for sustainable industrial processes. Research in this area may involve the design of metal-organic frameworks (MOFs), functionalized mesoporous silicas, and polymer-supported catalysts for various transformations of this compound, including hydrogenations, oxidations, and C-C coupling reactions. These systems offer the advantages of easy separation and potential for continuous flow applications.

| Catalytic System | Potential Transformation of this compound | Key Advantages |

| Organocatalysis | Asymmetric aldol and Mannich reactions | Metal-free, high enantioselectivity, mild conditions |

| Biocatalysis | Enantioselective reduction, amination, and C-C bond formation | High selectivity, mild conditions, environmentally benign |

| Heterogeneous Catalysis | Hydrogenation, oxidation, C-C coupling | Catalyst recyclability, suitable for continuous flow |

Integration with Flow Chemistry and Automated Synthesis

Continuous flow chemistry and automated synthesis platforms are revolutionizing chemical manufacturing by offering enhanced safety, efficiency, and scalability. researchgate.net The integration of these technologies into the chemistry of this compound is a promising avenue for future research.

Flow reactors provide superior heat and mass transfer, enabling better control over reaction parameters and allowing for the safe handling of potentially hazardous intermediates. For reactions involving this compound, flow chemistry can lead to higher yields, reduced reaction times, and improved product purity. Automated synthesis platforms, which combine robotics with real-time reaction monitoring, can be used to rapidly screen and optimize reaction conditions for transformations of this compound. This high-throughput approach can accelerate the discovery of new synthetic methodologies and the development of efficient manufacturing processes.

Application in Materials Science (e.g., as a monomer for polymers, excluding material properties)

The bifunctional nature of this compound, possessing both an ester and a hydrated aldehyde group, makes it an intriguing candidate as a monomer for the synthesis of novel polymers. While research in this area is still nascent, several potential polymerization pathways can be envisioned.

Polyester Synthesis: this compound could potentially undergo self-condensation or copolymerization with other monomers, such as diols or diamines, to form polyesters or polyamide-esters. The reactivity of the hydrated aldehyde could be harnessed to create unique polymer architectures. For instance, under basic conditions, glyoxylate (B1226380) esters have been shown to polymerize, forming a poly-methyleneoxy backbone with pendant ester groups. mt.com

Future research will likely focus on controlling the polymerization process to achieve well-defined polymer structures and molecular weights. The incorporation of this compound into polymer backbones could lead to materials with tailored functionalities.

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

A deeper understanding of reaction mechanisms and kinetics is essential for process optimization and control. Advanced spectroscopic techniques, as part of a Process Analytical Technology (PAT) strategy, are powerful tools for the real-time, in-situ monitoring of chemical reactions involving this compound. mt.comrsc.orgamericanpharmaceuticalreview.comresearchgate.netmt.com

In-situ NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information about reactants, intermediates, and products in the reaction mixture without the need for sampling. Flow NMR setups can be integrated into continuous flow reactors to monitor reactions in real-time, providing valuable kinetic data.

In-situ FTIR and Raman Spectroscopy: Fourier-Transform Infrared (FTIR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that can be used to track the concentration of key species in a reaction. mdpi.comresearchgate.netazom.com Fiber-optic probes allow for the in-situ monitoring of reactions in a variety of environments, including harsh reaction conditions.

The data obtained from these real-time monitoring techniques can be used to develop kinetic models, optimize reaction parameters, and ensure consistent product quality.

| Spectroscopic Probe | Information Obtained | Application in this compound Chemistry |

| In-situ NMR | Detailed structural information, quantification of species | Mechanistic studies, kinetic analysis |

| In-situ FTIR | Functional group analysis, concentration tracking | Monitoring conversion, identifying intermediates |

| In-situ Raman | Vibrational modes, particularly for symmetric bonds | Complementary to FTIR, useful in aqueous media |

Expanding the Scope of Green Synthetic Methodologies

The principles of green chemistry aim to reduce the environmental impact of chemical processes. Future research on this compound will undoubtedly focus on expanding the use of green synthetic methodologies.